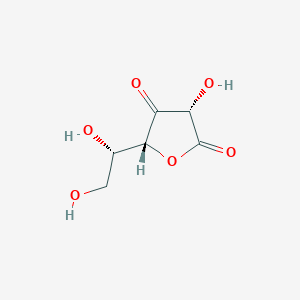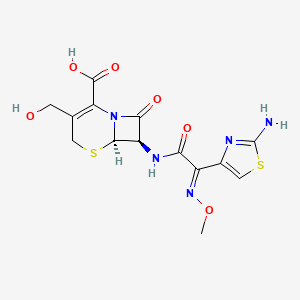
Taxuspine D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Taxuspine D is a natural product found in Taxus cuspidata and Taxus canadensis with data available.
Scientific Research Applications
Taxuspine D and Tubulin Binding
Taxuspine D, a taxane diterpenoid, has been studied for its interaction with tubulin, a protein essential in cell division. A study by Wu and Zamir (2000) demonstrated that Taxuspine D's C-5 cinnamoyl side chain mimics the C-13 side chain of paclitaxel, another well-known taxane, in its tubulin binding. This finding suggests that Taxuspine D and its analogues could be active in cancer therapies by stabilizing microtubules, similar to paclitaxel. Furthermore, the research proposed that a novel C-5 side chain could potentially be more effective than Taxuspine D, indicating a path for the development of new anticancer drugs (Wu & Zamir, 2000).
Development of Analogues and Derivatives
The synthesis and study of Taxuspine D analogues have been a significant focus. Renzulli et al. (2006) explored the synthesis of simplified Taxuspine U and X analogues. These compounds were designed to adopt a conformation similar to the bioactive conformation of paclitaxel, hinting at their potential utility in cancer treatment. The study highlighted the importance of macrocyclization via ring-closing metathesis in synthesizing these complex molecules, demonstrating the advancements in chemical synthesis techniques applicable to taxane research (Renzulli et al., 2006).
Multidrug Resistance Reversal
Taxuspine D and related compounds have also been investigated for their role in reversing multidrug resistance (MDR) in cancer. Kobayashi et al. (2000) discovered that certain non-taxol-type taxoids like Taxuspine C and D increased the cellular accumulation of vincristine in multidrug-resistant cells. This suggests that Taxuspine D and similar compounds could be used as pharmaceuticals for reversing MDR, thereby enhancing the efficacy of chemotherapy (Kobayashi et al., 2000).
properties
Product Name |
Taxuspine D |
|---|---|
Molecular Formula |
C39H48O13 |
Molecular Weight |
724.8 g/mol |
IUPAC Name |
[(1R,2R,3R,5S,7S,8S,9R,10S,11S)-2,7,9,10,13-pentaacetyloxy-11-hydroxy-8,12,15,15-tetramethyl-4-methylidene-5-tricyclo[9.3.1.03,8]pentadec-12-enyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O13/c1-20-29(52-32(45)17-16-27-14-12-11-13-15-27)19-31(48-23(4)41)38(10)33(20)34(49-24(5)42)28-18-30(47-22(3)40)21(2)39(46,37(28,8)9)36(51-26(7)44)35(38)50-25(6)43/h11-17,28-29,31,33-36,46H,1,18-19H2,2-10H3/b17-16+/t28-,29-,31-,33-,34+,35-,36-,38+,39-/m0/s1 |
InChI Key |
YQWATTVJPRZZEE-HWFKHETCSA-N |
Isomeric SMILES |
CC1=C(C[C@H]2[C@H]([C@@H]3C(=C)[C@H](C[C@@H]([C@]3([C@H]([C@@H]([C@@]1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)/C=C/C4=CC=CC=C4)OC(=O)C)OC(=O)C |
SMILES |
CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1=C(CC2C(C3C(=C)C(CC(C3(C(C(C1(C2(C)C)O)OC(=O)C)OC(=O)C)C)OC(=O)C)OC(=O)C=CC4=CC=CC=C4)OC(=O)C)OC(=O)C |
synonyms |
taxuspine D |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![trimethyl-[(E)-2-oxopent-3-enyl]azanium](/img/structure/B1237448.png)
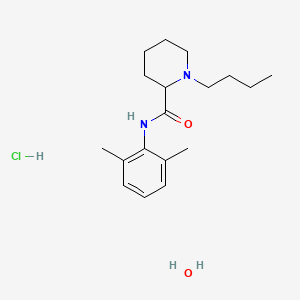
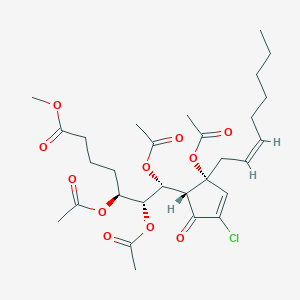
![4-(2,4-dimethoxyphenyl)-3-methyl-4,5-dihydro-2H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B1237453.png)


![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1237460.png)
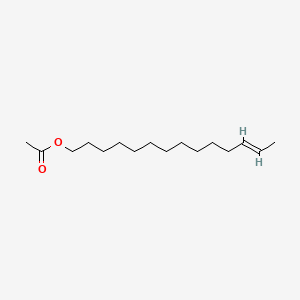
![methyl (11E)-11-ethylidene-6-hydroxy-12-oxo-7,9,13-trioxatetracyclo[6.5.1.01,10.04,14]tetradec-2-ene-5-carboxylate](/img/structure/B1237462.png)


